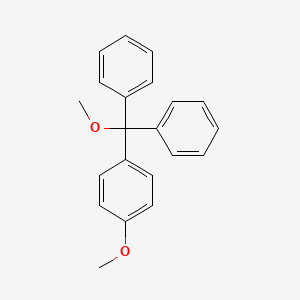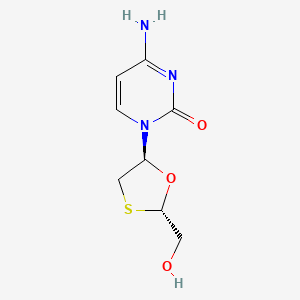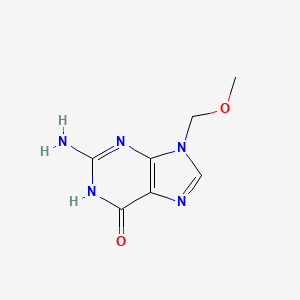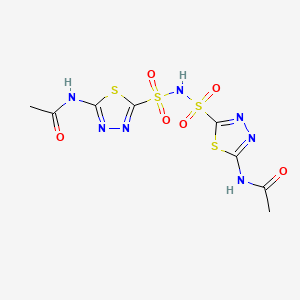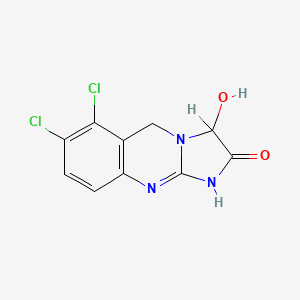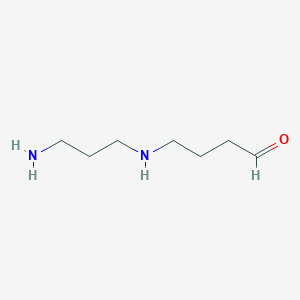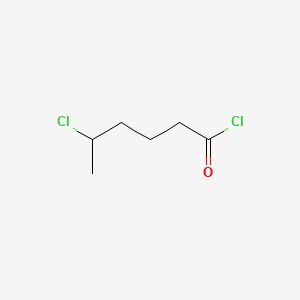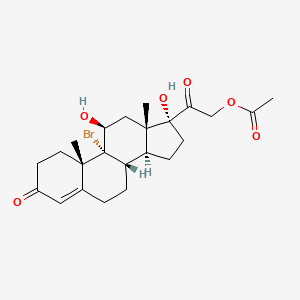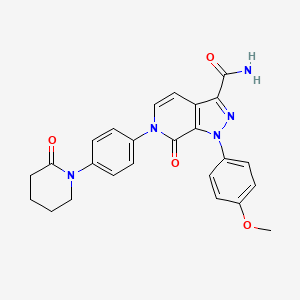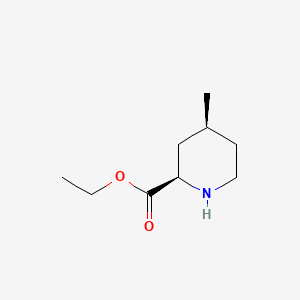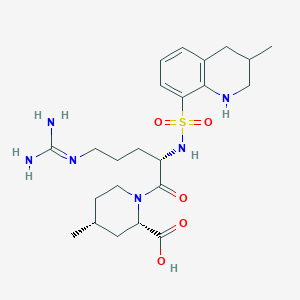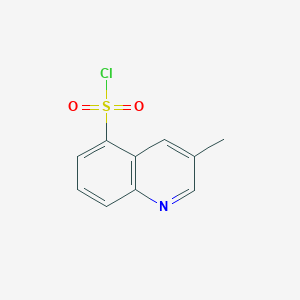
Colesevelam Hydroxyquat Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colesevelam Hydroxyquat Impurity is a chemical compound related to Colesevelam Hydrochloride, which is a bile acid sequestrant used to lower low-density lipoprotein cholesterol in patients with hyperlipidemia and to improve glycemic control in adults with type 2 diabetes mellitus . This compound is one of the impurities that can be found in the production of Colesevelam Hydrochloride.
Mechanism of Action
Target of Action
The primary target of Colesevelam Hydroxyquat Impurity is bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body .
Mode of Action
This compound interacts with its targets by binding to bile acids in the intestine . This binding forms an insoluble complex that is eliminated in feces . By binding to bile acids, this compound prevents their reabsorption .
Biochemical Pathways
The binding of this compound to bile acids affects the enterohepatic circulation, a pathway that involves the circulation of bile acids from the liver to the intestine and back to the liver . This interaction results in a reduction in the amount of bile acids returned to the liver .
Pharmacokinetics
It is excreted by the intestines only, making it a non-systemic drug .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B), a protein associated with LDL-C . These changes are associated with a reduced risk of atherosclerosis .
Action Environment
Preparation Methods
The synthesis of Colesevelam Hydroxyquat Impurity involves several steps. The primary synthetic route includes the cross-linking of poly(allylamine hydrochloride) with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)trimethylammonium bromide . The reaction conditions typically involve the use of solvents such as water or ethanol and are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Colesevelam Hydroxyquat Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Colesevelam Hydroxyquat Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of Colesevelam Hydrochloride.
Biology: It is studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Research is conducted to understand its role as an impurity and its potential impact on the efficacy and safety of Colesevelam Hydrochloride.
Industry: It is used in the development and optimization of manufacturing processes for Colesevelam Hydrochloride.
Comparison with Similar Compounds
Colesevelam Hydroxyquat Impurity can be compared with other similar compounds such as:
Colesevelam Aminoquat Impurity Hydrobromide: Another impurity found in Colesevelam Hydrochloride, with a different molecular structure and properties.
Aminodihexylquat: A related compound with similar alkylation reactions but different applications and effects.
Decylaminoquat: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure and its role as an impurity in the production of Colesevelam Hydrochloride, which can impact the quality and efficacy of the final pharmaceutical product.
Properties
CAS No. |
676578-21-5 |
|---|---|
Molecular Formula |
C9H22NOCl |
Molecular Weight |
195.73 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


